Cas no 62025-49-4 (ginsenoside F2)

Ginsenoside F2 is a protopanaxadiol-type saponin derived from Panax ginseng, known for its potential pharmacological activities. As a secondary metabolite, it exhibits notable bioactivity, including anti-inflammatory, antioxidant, and neuroprotective properties. Its molecular structure allows for selective interaction with cellular pathways, making it a subject of interest in research on metabolic and age-related disorders. Ginsenoside F2 is characterized by high purity and stability, ensuring reliability in experimental and formulation applications. Its low cytotoxicity and favorable pharmacokinetic profile further enhance its suitability for biomedical studies. This compound is commonly utilized in pharmaceutical and nutraceutical research for its therapeutic potential.
ginsenoside F2 structure
ginsenoside F2 structure
Product Name:ginsenoside F2
CAS No:62025-49-4
MF:C42H72O13
MW:785.013295173645
MDL:MFCD06410948
CID:57818
PubChem ID:9918692
Update Time:2025-06-07

ginsenoside F2 Chemical and Physical Properties

Names and Identifiers

    • Ginsenoside F2
    • 20(S)-Ginsenoside F2
    • b-D-Glucopyranoside, (3b,12b)-12-hydroxydammar-24-ene-3,20-diyl bis-
    • GINSENOSIDE F2(AS)
    • 20(S)-Ginsenoside-F2
    • (2R,3S,4R,5R,6R)-2-(Hydroxymethyl)-6-[[(8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethy
    • ginsenoside-F2
    • Sg(S)-ginsenoside f2
    • (20S)-ginsenoside F2
    • 20-(S)-Ginsenoside F2
    • BDBM50317538
    • s9044
    • AB0029015
    • N1568
    • X1142
    • C20779
    • 025S494
    • Q27146699
    • MFCD06410948
    • HY-125848
    • CHEBI:77145
    • 62025-49-4
    • SCHEMBL17576511
    • DTXSID20432763
    • CS-0009605
    • CHEMBL1095007
    • (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R, 17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S, 5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2, 3,5,6,7,9,11,12,13,15,16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • CCG-270474
    • MS-31437
    • AKOS037514666
    • Q-100717
    • 3beta,20-bis(beta-D-glucopyranosyloxy)dammar-24-en-12beta-ol
    • SWIROVJVGRGSPO-JBVRGBGGSA-N
    • 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • BCP10290
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • B0005-465151
    • (3ss,12ss)-12-Hydroxydammar-24-ene-3,20-diyl bis-ss-D-glucopyranoside
    • DTXCID90383591
    • (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-[(2S)-6-METHYL-2-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}HEPT-5-EN-2-YL]-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-((2S)-6-methyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyhept-5-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)oxane-3,4,5-triol
    • 3b,20-Bis(b-D-glucopyranosyloxy)dammar-24-en-12b-ol
    • DA-73724
    • ginsenoside F2
    • MDL: MFCD06410948
    • Inchi: 1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
    • InChI Key: SWIROVJVGRGSPO-JBVRGBGGSA-N
    • SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 784.49700
  • Monoisotopic Mass: 784.49729235 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 10
  • Complexity: 1370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 219
  • Molecular Weight: 785.0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.303
  • Melting Point: No data available
  • Boiling Point: 871.488℃ at 760 mmHg
  • Flash Point: 480.9±34.3 °C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 218.99000
  • LogP: 2.14900

ginsenoside F2 Pricemore >>

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ginsenoside F2 Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  100 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Production Method 2

Reaction Conditions
1.1 Reagents: (+)-Lactose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
Reference
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Production Method 4

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Production Method 5

Reaction Conditions
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
Reference
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Production Method 6

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

ginsenoside F2 Raw materials

ginsenoside F2 Preparation Products

ginsenoside F2 Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:62025-49-4)20(S)-Ginsenoside F2
Order Number:LE11430
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:62025-49-4)ginsenoside F2
Order Number:A868578
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:12
Price ($):219.0
Email:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:62025-49-4)GinsenosideF2
Order Number:CRN0075
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
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Email:1197063825@qq.com

Additional information on ginsenoside F2

Ginsenoside F2 (CAS No. 62025-49-4): An Overview of Its Properties, Applications, and Recent Research

Ginsenoside F2 (CAS No. 62025-49-4) is a rare ginsenoside derived from the roots of Panax ginseng, commonly known as Asian ginseng. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In this article, we will delve into the chemical structure, biological activities, and recent advancements in the research and development of Ginsenoside F2.

Chemical Structure and Properties

Ginsenoside F2 is a triterpenoid saponin, a class of compounds characterized by their complex molecular structures and diverse biological activities. The chemical formula of Ginsenoside F2 is C47H80O18, and it has a molecular weight of 936.15 g/mol. The compound features a protopanaxadiol backbone, which is a common structural motif in many ginsenosides. The presence of multiple hydroxyl groups and sugar moieties contributes to its high polarity and solubility in water.

The stability of Ginsenoside F2 can be influenced by various factors, including pH, temperature, and light exposure. It is generally stable under neutral to slightly acidic conditions but may degrade under strongly alkaline conditions or high temperatures. Proper storage conditions are crucial to maintain its integrity and efficacy.

Biological Activities and Mechanisms of Action

Ginsenoside F2 has been extensively studied for its diverse biological activities, which include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. These activities are primarily attributed to its ability to modulate various signaling pathways and cellular processes.

Anti-inflammatory Activity: Research has shown that Ginsenoside F2 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the NF-κB signaling pathway. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Antioxidant Activity: Ginsenoside F2 exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects help protect cells from oxidative stress-induced damage.

Neuroprotective Activity: Studies have demonstrated that Ginsenoside F2 can protect neurons from damage caused by ischemia-reperfusion injury and neurotoxic agents such as amyloid-beta peptides. It achieves this by inhibiting apoptosis and promoting neurogenesis through the activation of PI3K/Akt signaling pathways.

Anti-cancer Activity: Recent research has highlighted the potential of Ginsenoside F2 as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer cells. The mechanisms underlying these effects involve the modulation of cell cycle progression, inhibition of angiogenesis, and enhancement of immune responses against tumor cells.

Clinical Applications and Future Prospects

The potential clinical applications of Ginsenoside F2 are vast and varied. Its anti-inflammatory properties make it a promising therapeutic agent for managing chronic inflammatory conditions. The antioxidant activity suggests its potential use in preventing or treating oxidative stress-related disorders such as cardiovascular diseases and neurodegenerative diseases.

In the field of oncology, ongoing clinical trials are evaluating the efficacy of Ginsenoside F2-based formulations in combination with conventional chemotherapy agents. Preliminary results have shown promising outcomes in terms of improved treatment response rates and reduced side effects.

Beyond its direct therapeutic applications, Ginsenoside F2 also holds potential as a functional ingredient in nutraceuticals and cosmeceuticals. Its ability to enhance skin health by reducing inflammation and promoting collagen synthesis makes it an attractive candidate for topical formulations aimed at improving skin appearance and reducing signs of aging.

Conclusion

Ginsenoside F2 (CAS No. 62025-49-4) is a multifaceted compound with a wide range of biological activities that hold significant promise for various therapeutic applications. Ongoing research continues to uncover new mechanisms of action and potential uses for this rare ginsenoside. As our understanding deepens, it is likely that we will see increased interest in developing novel formulations and delivery systems to harness the full potential of this remarkable compound.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:62025-49-4)20(S)-Ginsenoside F2
LE11430
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:62025-49-4)ginsenoside F2
A868578
Purity:99%
Quantity:100mg
Price ($):219.0
Email